

# An In-depth Technical Guide to (R)-(-)-alpha-Methoxyphenylacetic Acid

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## Compound of Interest

Compound Name:	(R)-(-)-alpha-Methoxyphenylacetic acid
CAS No.:	3966-32-3
Cat. No.:	B128895

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For Researchers, Scientists, and Drug Development Professionals

**(R)-(-)-alpha-Methoxyphenylacetic acid**, a chiral building block of significant interest, plays a pivotal role in the realms of pharmaceutical synthesis and analytical chemistry. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on its utility in drug development and as a chiral resolving agent.

## Core Properties and Data

**(R)-(-)-alpha-Methoxyphenylacetic acid** is an off-white solid with well-defined physical and chemical properties.<sup>[1]</sup> The following tables summarize its key quantitative data.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
Synonyms	O-Methyl-(R)-mandelic acid	[1]
CAS Number	3966-32-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	166.17 g/mol	[1]
Melting Point	64-69 °C	[1]
Appearance	Off-white solid	[1]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> -159 ± 2°	[1]

Table 2: Spectroscopic and Analytical Data

Data Type	Details	Reference
Purity	≥ 99% (HPLC)	[1]
FTIR Spectra	Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Acetone)	
ATR-IR Spectra	Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II)	

## Synthesis of (R)-(-)-alpha-Methoxyphenylacetic Acid

The primary route for the synthesis of (R)-(-)-alpha-Methoxyphenylacetic acid is through the etherification of (R)-(-)-mandelic acid. This method is advantageous due to the ready availability of the starting material. A patented method describes a process that achieves a yield of over 50% with a purity of 99% as determined by HPLC.

## Experimental Protocol: Etherification of (R)-(-)-mandelic acid

This protocol is based on a method described in patent CN103172511A.

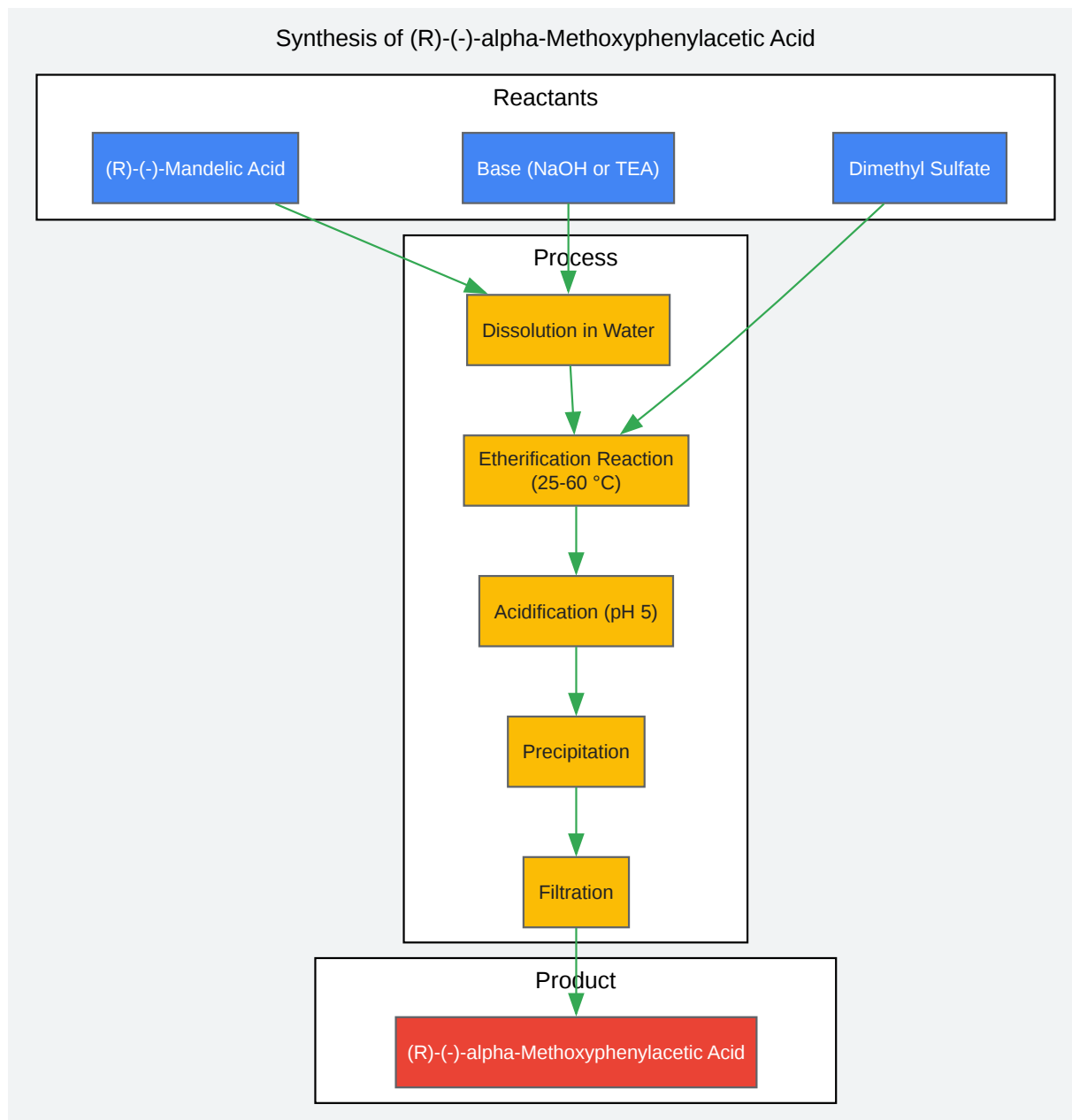
#### Materials:

- (R)-(-)- $\alpha$ -hydroxyphenylacetic acid (R)-(-)-mandelic acid)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dimethyl sulfate
- Water
- Dilute hydrochloric acid

#### Procedure:

- Dissolve 5.0 g (0.03 mol) of (R)-(-)- $\alpha$ -hydroxyphenylacetic acid and 1.2 g (0.03 mol) of solid NaOH in 60 mL of water.
- Heat the mixture to 60 °C until the solution becomes clear.
- Cool the solution to 25 °C.
- Slowly add 5.7 mL (0.06 mol) of dimethyl sulfate, maintaining the temperature at 25 °C.
- After the reaction is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric acid.
- A white solid will precipitate. Allow it to stand, then collect the solid by suction filtration.
- This process yields approximately 2.5 g of **(R)-(-)- $\alpha$ -methoxyphenylacetic acid** (51% yield).

An alternative procedure using triethylamine as the base has also been reported, yielding 2.7g of the product (55% yield).[2]



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Caption: Synthesis workflow of **(R)-(-)-alpha-Methoxyphenylacetic Acid**.

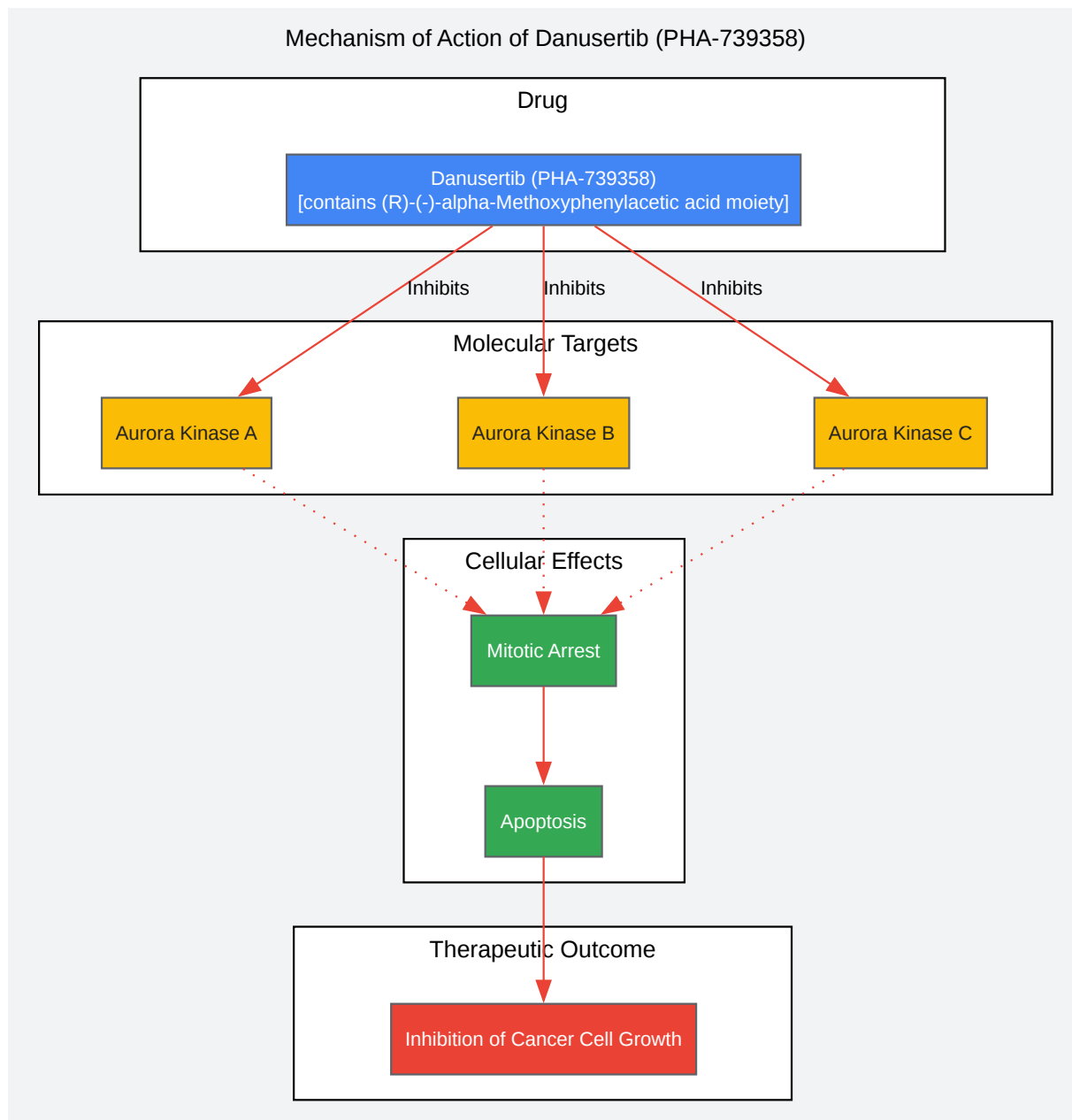
## Applications in Drug Development and Chiral Derivatization

**(R)-(-)-alpha-Methoxyphenylacetic acid** is a valuable chiral building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] Its most notable application is as a key side chain in the synthesis of the anti-tumor drug Danusertib (PHA-739358).[2]

### Role in the Synthesis of Danusertib (PHA-739358)

Danusertib is a potent inhibitor of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer cells. The (R)-chiral center of the alpha-methoxyphenylacetic acid moiety is the sole chiral center in the Danusertib molecule, highlighting the importance of this specific enantiomer in the drug's activity.

While the direct biological activity of **(R)-(-)-alpha-methoxyphenylacetic acid** itself is not extensively documented, its incorporation into Danusertib is critical for the drug's therapeutic effect. Danusertib inhibits Aurora kinases A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.



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Caption: Signaling pathway of Danusertib.

## Chiral Derivatizing Agent

**(R)-(-)-alpha-Methoxyphenylacetic acid** is widely used as a chiral derivatizing agent to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. The principle involves reacting the chiral analyte with **(R)-(-)-alpha-Methoxyphenylacetic acid** to form diastereomers, which can then be distinguished and quantified using NMR spectroscopy or HPLC.

This protocol is a generalized procedure based on the method described by Riguera and coworkers for the derivatization of nitropropranolol.<sup>[3]</sup>

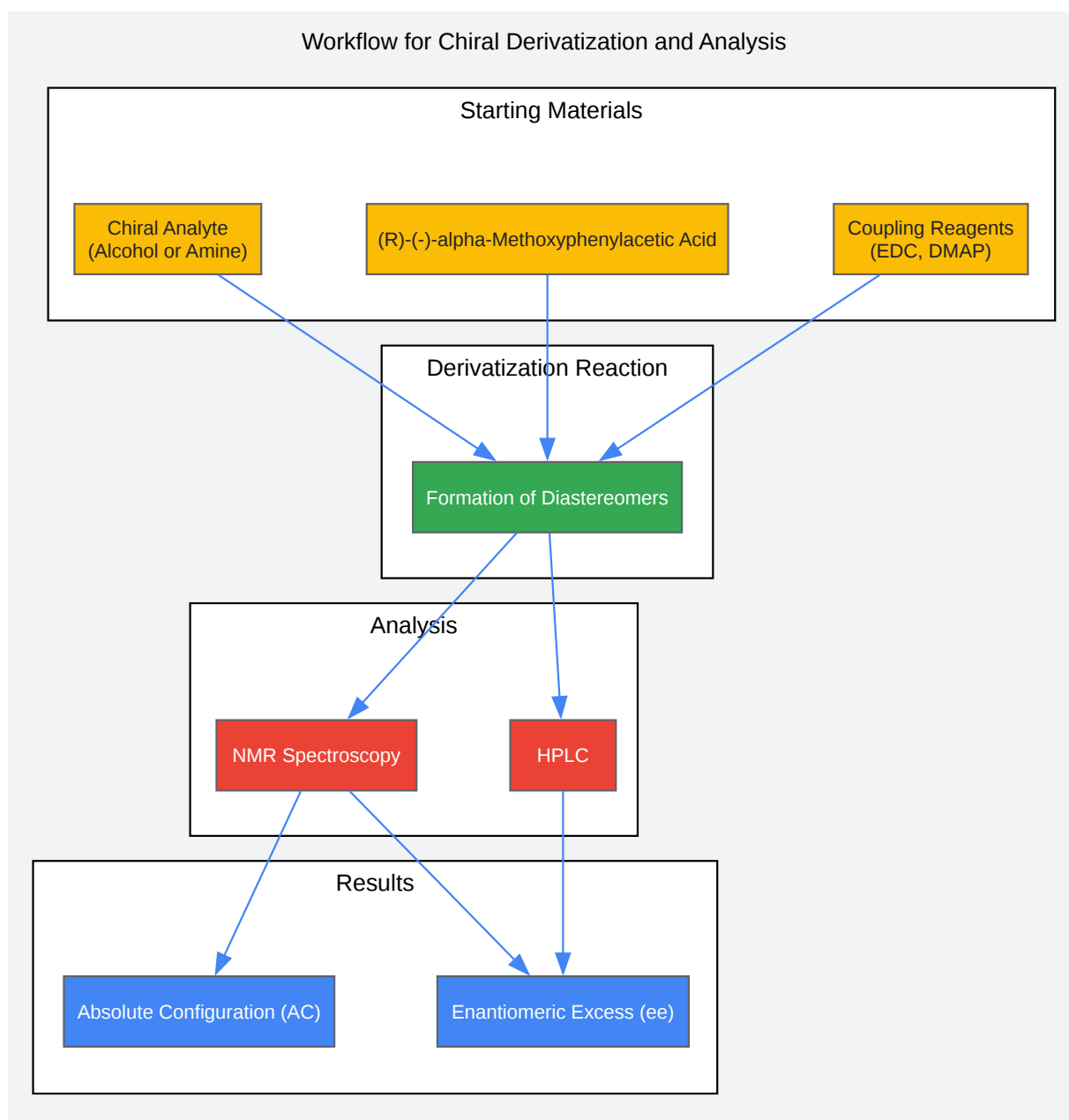
Materials:

- Chiral alcohol
- **(R)-(-)-alpha-Methoxyphenylacetic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Dry dichloromethane
- NMR solvent (e.g., CDCl<sub>3</sub> or MeCN-d<sub>3</sub>)

Procedure:

- Dissolve the chiral alcohol in dry dichloromethane.
- Add 2.2 equivalents of **(R)-(-)-alpha-Methoxyphenylacetic acid**, 2.2 equivalents of EDC, and a catalytic amount of DMAP.
- Stir the mixture overnight at room temperature.
- Remove the solvent under vacuum.
- The resulting diastereomeric esters can be analyzed directly by <sup>1</sup>H NMR spectroscopy. The difference in the chemical shifts ( $\Delta\delta$ ) of specific protons in the two diastereomers allows for the determination of the enantiomeric excess.

For the assignment of absolute configuration, a more advanced method involves the addition of a barium(II) salt to the NMR sample, which induces conformational changes in the diastereomeric esters and leads to predictable shifts in the NMR spectrum.



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Caption: Chiral derivatization and analysis workflow.

## Conclusion

**(R)-(-)-alpha-Methoxyphenylacetic acid** is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a chiral building block for the synthesis of complex molecules, most notably the anti-cancer agent Danusertib, and as a reliable chiral derivatizing agent for the analysis of enantiomeric purity and absolute configuration. The well-established synthesis and derivatization protocols make it a readily accessible tool for both synthetic and analytical applications in modern chemistry.

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## References

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. CN103172511A - Synthetic method of \(R\)-\(-\)-alpha-methoxyphenylacetic acid - Google Patents \[patents.google.com\]](#)
- [3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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